

# A Comparative Analysis of PsaA-Based Vaccines and Current Pneumococcal Polysaccharide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | PsaA protein |           |
| Cat. No.:            | B1176719     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Pneumococcal surface adhesin A (PsaA)-based vaccines, an emerging protein-based approach, against currently licensed pneumococcal polysaccharide and conjugate vaccines. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers and professionals in vaccine development.

#### **Executive Summary**

Current pneumococcal vaccines, namely the 23-valent pneumococcal polysaccharide vaccine (PPSV23) and the pneumococcal conjugate vaccines (PCV13, PCV15, PCV20), have significantly reduced the burden of pneumococcal disease. These vaccines primarily elicit humoral immunity by targeting the serotype-specific capsular polysaccharides of Streptococcus pneumoniae. However, they have limitations, including limited serotype coverage for conjugate vaccines and a T-cell-independent immune response for the polysaccharide vaccine, which results in poorer immunogenicity in infants and the elderly.

PsaA, a highly conserved surface protein present in nearly all pneumococcal serotypes, is a promising vaccine candidate. PsaA-based vaccines aim to provide broader, serotype-independent protection by inducing both humoral and cellular immunity. Preclinical studies have demonstrated the potential of PsaA-based vaccines to reduce nasopharyngeal



colonization and protect against invasive disease. This guide presents a comparative analysis of the available data on these two vaccine strategies.

#### **Data Presentation: A Comparative Overview**

The following tables summarize the key efficacy and immunogenicity data for PsaA-based vaccines and current pneumococcal polysaccharide and conjugate vaccines.

Table 1: Efficacy and Effectiveness of Current Pneumococcal Vaccines in Adults

| Vaccine | Efficacy/Effectiveness<br>against Vaccine-Type<br>Invasive Pneumococcal<br>Disease (IPD) | Efficacy/Effectiveness<br>against Vaccine-Type<br>Pneumococcal Pneumonia |
|---------|------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| PPSV23  | 60-70%[1]                                                                                | Variable, with some studies showing no significant effectiveness[1][2]   |
| PCV13   | ~75%[1][3]                                                                               | ~45%[1][3]                                                               |
| PCV15   | Non-inferior to PCV13 for shared serotypes[2][4]                                         | Immunogenicity data suggests potential effectiveness[2][4]               |
| PCV20   | Non-inferior to PCV13 for shared serotypes[5][6]                                         | Immunogenicity data suggests potential effectiveness[5][6]               |

Table 2: Immunogenicity of Current Pneumococcal Vaccines (Adults)



| Vaccine | Immune Response Metric              | Key Findings                                                                                        |
|---------|-------------------------------------|-----------------------------------------------------------------------------------------------------|
| PPSV23  | IgG Antibody Response               | Induces antibodies in over 80% of healthy adults[1].                                                |
| PCV13   | OPA Geometric Mean Titers<br>(GMTs) | Significant increases in OPA GMTs compared to placebo, persisting for at least two years[7].        |
| PCV15   | OPA Geometric Mean Titers<br>(GMTs) | Non-inferior to PCV13 for shared serotypes; higher responses for unique serotypes (22F, 33F)[4][8]. |
| PCV20   | OPA Geometric Mean Titers<br>(GMTs) | Non-inferior to PCV13 for shared serotypes and to PPSV23 for 6 of 7 additional serotypes[6].        |

Table 3: Preclinical Efficacy of PsaA-Based Vaccines in Animal Models (Mice)

| Vaccine<br>Formulation            | Protection against<br>Challenge                        | Reduction in<br>Nasopharyngeal<br>Colonization                 | Key Immune<br>Response                                   |
|-----------------------------------|--------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------|
| Recombinant PsaA<br>with Adjuvant | Significant protection against lethal challenge[9]     | Significant reduction[1]                                       | Strong IgG antibody response[9]                          |
| PsaA DNA Vaccine                  | Correlates with antibody induction[10]                 | Not explicitly stated                                          | Preferential priming of Th1 immunity[10]                 |
| RASV-Delivered PsaA               | Modest protection against invasive infection[1]        | Significant reduction[1]                                       | High titers of systemic<br>IgG and mucosal<br>IgA[1][11] |
| PsaA-PspA Fusion<br>Protein       | 90-100% survival rate<br>after lethal<br>challenge[12] | Significant reduction in bacterial load in lungs and blood[12] | Significant increase in serum IgG[12]                    |



# Experimental Protocols Pneumococcal Polysaccharide and Conjugate Vaccine Clinical Trials

A common study design to evaluate the efficacy and immunogenicity of pneumococcal polysaccharide and conjugate vaccines is a randomized, double-blind, controlled trial.

- Participants: Healthy adults or specific populations (e.g., elderly, infants) are recruited. For studies on newer conjugate vaccines like PCV15 and PCV20, participants are often pneumococcal vaccine-naïve[4][6].
- Randomization and Blinding: Participants are randomly assigned to receive either the
  investigational vaccine (e.g., PCV15, PCV20) or a comparator vaccine (e.g., PCV13,
  PPSV23)[4][6]. Both participants and investigators are typically blinded to the vaccine
  assignment.
- Vaccination Schedule: A single dose is usually administered to adults[8]. For infants, a multidose primary series followed by a booster is common[13].
- Immunogenicity Assessment: Blood samples are collected before vaccination and at specified time points after vaccination (e.g., 30 days)[4][6]. The primary endpoints are typically serotype-specific immunoglobulin G (IgG) geometric mean concentrations (GMCs) and opsonophagocytic activity (OPA) geometric mean titers (GMTs)[4][6][7]. Non-inferiority to the comparator vaccine is a common objective[4][6][13].
- Safety Assessment: Solicited local and systemic adverse events are recorded for a defined period (e.g., 14 days) after vaccination. Unsolicited adverse events and serious adverse events are monitored throughout the study[8][13].

#### **PsaA-Based Vaccine Preclinical Studies (Mouse Model)**

Preclinical evaluation of PsaA-based vaccines often involves the following experimental workflow:

• Animal Model: Specific pathogen-free mice (e.g., BALB/c, C57BL/6) are used[1][12].



- Vaccine Formulations: Recombinant PsaA protein, often with an adjuvant (e.g., Alum),
   PsaA-fusion proteins, or DNA vaccines expressing PsaA are prepared[10][12][14].
- Immunization: Mice are immunized via various routes, including subcutaneous, intramuscular, or intranasal, typically with a prime-boost strategy (e.g., on days 0, 14, and 28)[12].
- Immunogenicity Analysis: Blood samples are collected to measure PsaA-specific antibody titers (e.g., IgG, IgA) using ELISA[12]. Spleen cells may be isolated to assess T-cell responses (e.g., cytokine production like IFN-y)[10].
- Challenge Studies: Immunized mice are challenged with a lethal dose of a virulent S. pneumoniae strain via an intraperitoneal or intranasal route[9][12]. Survival rates are monitored over a defined period (e.g., 14 days).
- Colonization Studies: For intranasal challenge models, nasopharyngeal lavage is performed at specific time points post-challenge to quantify the bacterial load and assess the reduction in colonization[1][12].

## Signaling Pathways and Experimental Workflows Immune Response to Pneumococcal Vaccines

The following diagrams illustrate the distinct immunological pathways activated by polysaccharide and protein-based or conjugate vaccines.





Click to download full resolution via product page

Caption: T-cell independent immune response to PPSV23.





Click to download full resolution via product page

Caption: T-cell dependent immune response to PCVs and PsaA vaccines.



#### **Experimental Workflow for Vaccine Comparison**

The logical flow for comparing these vaccine types is depicted below.



Click to download full resolution via product page

Caption: Comparative workflow for pneumococcal vaccine evaluation.

### **Concluding Remarks**

Current pneumococcal polysaccharide and conjugate vaccines are effective tools in preventing pneumococcal disease. However, the emergence of non-vaccine serotypes and the need for



improved immunogenicity in vulnerable populations drive the development of novel vaccine candidates. PsaA-based vaccines represent a promising serotype-independent strategy that has demonstrated strong preclinical efficacy. The induction of both humoral and cellular immunity by PsaA vaccines could offer broader and more durable protection. Further clinical trials are necessary to fully elucidate the efficacy and safety of PsaA-based vaccines in humans and to directly compare their performance with the latest generation of pneumococcal conjugate vaccines. This guide serves as a foundational resource for understanding the current landscape and future directions in pneumococcal vaccine research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and safety of the 15-valent pneumococcal conjugate vaccine, a systematic review and meta-analysis | RTI [rti.org]
- 3. mdpi.com [mdpi.com]
- 4. Immunogenicity and safety of the 15-valent pneumococcal conjugate vaccine, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence to Recommendations for PCV20 use among adults 19-64 years old | ACIP | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Safety and immunogenicity of 15-valent pneumococcal conjugate vaccine (PCV-15) compared to PCV-13 in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent progress in pneumococcal protein vaccines [frontiersin.org]
- 10. PsaA (pneumococcal surface adhesin A) and PspA (pneumococcal surface protein A)
   DNA vaccines induce humoral and cellular immune responses against Streptococcus pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Immune responses to recombinant pneumococcal PsaA antigen delivered by a live attenuated Salmonella vaccine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Immunogenicity and Protection of Two Pneumococcal Protein Vaccines Based on PsaA and PspA PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase Three Study of the Safety and Immunogenicity of a Four-dose Series of 20-Valent Pneumococcal Conjugate Vaccine in Healthy Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of four adjuvants revealed the strongest protection against lethal pneumococcal challenge following immunization with PsaA-PspA fusion protein and AS02 as adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of PsaA-Based Vaccines and Current Pneumococcal Polysaccharide Vaccines]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1176719#efficacy-of-psaa-based-vaccines-compared-to-current-pneumococcal-polysaccharide-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com